1-(4-{2-hydroxy-3-[4-(pyridin-2-yl)piperazin-1-yl]propoxy}-3-methoxyphenyl)ethan-1-one
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Overview
Description
1-(4-{2-hydroxy-3-[4-(pyridin-2-yl)piperazin-1-yl]propoxy}-3-methoxyphenyl)ethan-1-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyridine ring, a piperazine moiety, and a methoxyphenyl group, making it an interesting subject for research in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{2-hydroxy-3-[4-(pyridin-2-yl)piperazin-1-yl]propoxy}-3-methoxyphenyl)ethan-1-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 4-(pyridin-2-yl)piperazine with 2,3-epoxypropyl methoxyphenyl ether under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for efficiency and yield, using industrial-grade equipment and reagents. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-(4-{2-hydroxy-3-[4-(pyridin-2-yl)piperazin-1-yl]propoxy}-3-methoxyphenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-{2-hydroxy-3-[4-(pyridin-2-yl)piperazin-1-yl]propoxy}-3-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-hydroxy-1-(4-(4-(pyridin-2-yl)piperazin-1-yl)phenyl)butan-1-one
- 2-(pyridin-2-yl)pyrimidine derivatives
- Imidazole-containing compounds
Uniqueness
1-(4-{2-hydroxy-3-[4-(pyridin-2-yl)piperazin-1-yl]propoxy}-3-methoxyphenyl)ethan-1-one is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, potentially leading to distinct biological activities and applications .
Properties
IUPAC Name |
1-[4-[2-hydroxy-3-(4-pyridin-2-ylpiperazin-1-yl)propoxy]-3-methoxyphenyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4/c1-16(25)17-6-7-19(20(13-17)27-2)28-15-18(26)14-23-9-11-24(12-10-23)21-5-3-4-8-22-21/h3-8,13,18,26H,9-12,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZNQLLYFUKYWPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC=N3)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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